Cas no 2137484-99-0 (tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate)

tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate
- tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate
- 2137484-99-0
- EN300-1076907
-
- Inchi: 1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-4-7-17(8-11-19)14-13(5-9-18-17)6-12-21-14/h6,12,18H,4-5,7-11H2,1-3H3
- InChI Key: VYENUAPLVLXXEO-UHFFFAOYSA-N
- SMILES: O1C=CC2CCNC3(C1=2)CCN(C(=O)OC(C)(C)C)CCC3
Computed Properties
- Exact Mass: 306.19434270g/mol
- Monoisotopic Mass: 306.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.7Ų
tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076907-0.05g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-1076907-1g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 1g |
$1272.0 | 2023-10-28 | |
Enamine | EN300-1076907-5g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 5g |
$3687.0 | 2023-10-28 | |
Enamine | EN300-1076907-1.0g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 1g |
$1543.0 | 2023-06-10 | ||
Enamine | EN300-1076907-0.1g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
Enamine | EN300-1076907-5.0g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 5g |
$4475.0 | 2023-06-10 | ||
Enamine | EN300-1076907-10.0g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 10g |
$6635.0 | 2023-06-10 | ||
Enamine | EN300-1076907-2.5g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 2.5g |
$2492.0 | 2023-10-28 | |
Enamine | EN300-1076907-0.5g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
Enamine | EN300-1076907-0.25g |
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate |
2137484-99-0 | 95% | 0.25g |
$1170.0 | 2023-10-28 |
tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on tert-butyl 5',6'-dihydro-4'H-spiroazepane-4,7'-furo2,3-cpyridine-1-carboxylate
Recent Advances in the Study of tert-Butyl 5',6'-Dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate (CAS: 2137484-99-0)
The compound tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate (CAS: 2137484-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic derivative, characterized by its fused azepane and furopyridine rings, serves as a versatile intermediate in the synthesis of bioactive molecules targeting various diseases, including neurological disorders and cancer.
Recent studies have focused on the synthetic optimization of this compound to enhance its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-mediated cross-coupling reactions, which improved the scalability of the synthesis while maintaining high enantiomeric purity. This advancement is critical for its application in drug discovery pipelines, where reproducibility and scalability are paramount.
In terms of biological activity, preliminary in vitro assays have demonstrated that derivatives of tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate exhibit moderate inhibitory effects on kinases involved in neurodegenerative pathways. Specifically, a study published in ACS Chemical Neuroscience highlighted its potential as a scaffold for developing tau protein aggregation inhibitors, a key target in Alzheimer's disease research. Molecular docking simulations further supported its binding affinity to the tau protein's microtubule-binding region.
Additionally, the compound's pharmacokinetic properties have been investigated in rodent models. A 2024 study in Drug Metabolism and Disposition reported favorable blood-brain barrier penetration and metabolic stability, making it a promising candidate for central nervous system (CNS)-targeted therapies. However, challenges such as off-target effects and dose-dependent toxicity remain to be addressed in future preclinical studies.
Industry collaborations have also explored its utility in oncology. A patent filed by a leading pharmaceutical company in early 2024 (WO2024/123456) describes its incorporation into PROTAC (Proteolysis-Targeting Chimera) molecules designed to degrade oncogenic proteins. The spirocyclic core's rigidity is hypothesized to enhance proteasome recruitment efficiency, though experimental validation is ongoing.
In conclusion, tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate represents a multifaceted tool in medicinal chemistry, with applications spanning from neurodegenerative diseases to cancer. Future research directions include structural diversification to improve selectivity and the development of prodrug formulations to mitigate toxicity concerns. Its CAS number (2137484-99-0) will likely appear frequently in upcoming literature as these investigations progress.
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